molecular formula C23H29N3O2 B244710 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

货号 B244710
分子量: 379.5 g/mol
InChI 键: GKHFOWRIQUAQRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the synthesis of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. BAY 73-6691 has shown promising results in various preclinical studies and is currently being investigated for its potential therapeutic applications.

作用机制

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a selective and potent inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a key second messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to relaxation of smooth muscle cells and vasodilation. This results in decreased pulmonary arterial pressure, improved cardiac function, and increased blood flow to various organs. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.

实验室实验的优点和局限性

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been shown to have good pharmacokinetic properties in various preclinical models, which makes it suitable for in vivo studies.
However, there are also some limitations to using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 also has a short half-life, which may limit its use in certain experimental settings.

未来方向

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691. One area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has shown promising results in various preclinical models, and further studies are needed to evaluate its safety and efficacy in humans.
Another area of research is the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 in the treatment of COPD, erectile dysfunction, and other conditions. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models, which may make it a useful therapeutic agent for these conditions.
Overall, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 is a promising compound that has shown potential for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.

合成方法

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 involves several steps, starting from the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)piperazine to form the corresponding amide. Finally, the butanoyl group is introduced using butanoyl chloride in the presence of triethylamine. The overall yield of the synthesis is around 20%.

科学研究应用

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide 73-6691 has also been investigated for its potential use in the treatment of chronic obstructive pulmonary disease (COPD), erectile dysfunction, and other conditions.

属性

分子式

C23H29N3O2

分子量

379.5 g/mol

IUPAC 名称

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H29N3O2/c1-4-5-22(27)26-14-12-25(13-15-26)21-10-8-20(9-11-21)24-23(28)19-7-6-17(2)18(3)16-19/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,28)

InChI 键

GKHFOWRIQUAQRS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

规范 SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。